molecular formula C15H18N2O4 B2610264 N-{2-hydroxy-3-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]propyl}prop-2-enamide CAS No. 2094653-04-8

N-{2-hydroxy-3-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]propyl}prop-2-enamide

Cat. No. B2610264
CAS RN: 2094653-04-8
M. Wt: 290.319
InChI Key: OCKLTUOOUIQIPM-UHFFFAOYSA-N
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Description

The compound “N-{2-hydroxy-3-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]propyl}prop-2-enamide” is a derivative of 2-quinolone . Quinolones are a type of heterocyclic organic compound with important pharmaceutical applications . They have a bicyclic structure, with one of the rings being a benzene ring and the other being a pyridine ring .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. It would contain a 2-quinolone structure, along with a prop-2-enamide group attached via an ether linkage .


Chemical Reactions Analysis

Again, while specific reactions for this compound aren’t available, 2-quinolones are known to undergo a variety of chemical reactions . These include nucleophilic addition and substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the amide group could result in the formation of hydrogen bonds, affecting its solubility and melting point .

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Many 2-quinolone derivatives are known to have antimicrobial activity, often through the inhibition of bacterial DNA gyrase .

Future Directions

Future research could explore the synthesis, characterization, and potential applications of this compound. Given the biological activity of many 2-quinolone derivatives, it could be of interest in the development of new pharmaceuticals .

properties

IUPAC Name

N-[2-hydroxy-3-[(2-oxo-3,4-dihydro-1H-quinolin-6-yl)oxy]propyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4/c1-2-14(19)16-8-11(18)9-21-12-4-5-13-10(7-12)3-6-15(20)17-13/h2,4-5,7,11,18H,1,3,6,8-9H2,(H,16,19)(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCKLTUOOUIQIPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC(COC1=CC2=C(C=C1)NC(=O)CC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{2-hydroxy-3-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]propyl}prop-2-enamide

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